molecular formula C7H12O2 B086208 Ethyl cyclobutanecarboxylate CAS No. 14924-53-9

Ethyl cyclobutanecarboxylate

Cat. No. B086208
CAS RN: 14924-53-9
M. Wt: 128.17 g/mol
InChI Key: SMVBADCAMQOTOV-UHFFFAOYSA-N
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Description

Ethyl cyclobutanecarboxylate is a compound involved in various chemical reactions and possesses unique molecular and physical properties. It's part of a broader group of cyclobutane derivatives that have been widely studied in the field of organic chemistry.

Synthesis Analysis

The synthesis of cyclobutane derivatives, including ethyl cyclobutanecarboxylate, often involves complex reactions and processes. For example, Ushakov et al. (2019) studied the synthesis of zinc(II) cyclobutane-1,1′-dicarboxylate complexes, demonstrating the intricate procedures involved in the synthesis of related compounds (Ushakov et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of cyclobutane derivatives has revealed interesting insights. Shabir et al. (2020) analyzed the planarity of the cyclobutane ring in a specific crystal of dimethyl cyclobutane-1,3-dicarboxylate. They found that the molecule exhibits a slightly distorted square-planar arrangement, which is a common feature in cyclobutane derivatives (Shabir et al., 2020).

Chemical Reactions and Properties

Cyclobutane derivatives participate in various chemical reactions. For instance, Pagar and RajanBabu (2018) reported that a cobalt catalyst can couple ethylene with enynes to form complex chiral molecules, including cyclobutane derivatives (Pagar & RajanBabu, 2018).

Physical Properties Analysis

The physical properties of cyclobutane derivatives can be quite varied. For example, Drujon et al. (1993) noted that poly(methyl 1-bicyclobutanecarboxylate) is an optically clear material with excellent thermal stability, demonstrating the diversity of physical properties these compounds can exhibit (Drujon et al., 1993).

Chemical Properties Analysis

The chemical properties of ethyl cyclobutanecarboxylate and related compounds are complex and diverse. For example, Srivastava et al. (1997) synthesized an unnatural amino acid cyclobutanecarboxylic acid, highlighting the versatile chemical nature of these compounds (Srivastava et al., 1997).

Scientific Research Applications

  • NMR Spectroscopy : Ethyl cyclobutanecarboxylate has been studied for its carbon-13 NMR spectra, revealing significant upfield shifting effects and providing insights into substituent parameters in methylcyclobutanes (Eliel & Pietrusiewicz, 1980).

  • Organic Synthesis : This compound plays a role in the synthesis of 1,1-cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid, serving as a reactant in these processes (Heisig & Stodola, 2003).

  • Medicinal Chemistry : Ethyl cyclobutanecarboxylate is involved in cobalt-catalyzed tandem catalysis for asymmetric coupling with enynes to create chiral cyclobutanes. These cyclobutanes are important in pharmaceutical synthesis due to their presence in natural products and pharmaceuticals (Pagar & RajanBabu, 2018).

  • Photochemistry : The compound participates in [2+2] photocycloadditions to form cyclobutane derivatives, which then undergo base-catalyzed retro-aldol cleavage to yield novel hexahydroazepine carboxylates (Reid & Da Silva, 1983).

  • Polymer Science : Ethyl cyclobutanecarboxylate and its derivatives are used in free radical polymerization, leading to materials with excellent thermal stability and clear optical properties (Drujon et al., 1993).

  • Natural Products Chemistry : It is also found in the synthesis of novel natural compounds such as norlignans and lignanamides from Peperomia tetraphylla, with potential cytotoxic activities against various cancer cell lines (Li et al., 2012).

  • Boron Neutron Capture Therapy : A derivative of ethyl cyclobutanecarboxylate has been synthesized for potential use in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for treating cancer (Srivastava et al., 1997).

  • Drug Discovery : The compound is used in asymmetric synthesis of spiro compounds, which are significant motifs in modern drug discovery (Reddy et al., 2019).

  • Alkaloid Research : Ethyl cyclobutanecarboxylate-related compounds are investigated in the context of bioactive cyclobutane-containing alkaloids, which demonstrate a range of biological activities, including antimicrobial and anticancer effects (Dembitsky, 2007).

properties

IUPAC Name

ethyl cyclobutanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVBADCAMQOTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164204
Record name Ethyl cyclobutanecarboxylate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl cyclobutanecarboxylate

CAS RN

14924-53-9
Record name Ethyl cyclobutanecarboxylate
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Record name Ethyl cyclobutanecarboxylate
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Record name Ethyl cyclobutanecarboxylate
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Record name Ethyl cyclobutanecarboxylate
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Record name ETHYL CYCLOBUTANECARBOXYLATE
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Synthesis routes and methods

Procedure details

To a solution of cyclobutanecarboxylic acid (50 g, 500 mmol) in EtOH (1.2 L) was slowly added H2SO4 (20 mL) at room temperature. The solution was stirred at reflux overnight, and then cooled and poured into H2O. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo to give ethyl cyclobutanecarboxylate as a colorless oil (44 g, 69%). 1H NMR (400 MHz, CDCl3-d3) δ 4.04 (q, 2H), 3.04 (m, 1H), 2.12 (m, 4H), 1.88 (m, 2H), 1.18 (t, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
G Lampmann, K Apt, E Martin… - The Journal of Organic …, 1967 - ACS Publications
… Ethyl cyclobutanecarboxylate was … Ethyl cyclobutanecarboxylate was obtained from the acid in the same manner, bp 50-51 (17 mm). Both esters were …
Number of citations: 18 pubs.acs.org
EL Eliel, K Michal Pietrusiewicz - Organic Magnetic Resonance, 1980 - Wiley Online Library
… The 13C NMR spectra of cyclobutane and seven methylated homologs and of ethyl cyclobutanecarboxylate and five isomeric diethyl cyclobutanedicarboxylates are reported and …
KA Ellis - 1997 - open.library.ubc.ca
The a, β-acetylenic esters of general structure (18) were converted into the corresponding ethyl (E)-and (Z)-3-trimethylstannyl-2-alkenoates of general structures (133) and (134), …
Number of citations: 4 open.library.ubc.ca
LR Reddy, Y Waman, P Kallure, KS Nalivela… - Chemical …, 2019 - pubs.rsc.org
… In conclusion, we demonstrated the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman's imines to prepare enantiomerically and …
Number of citations: 12 pubs.rsc.org
A de Meijere, M Von Seebach… - European Journal of …, 2001 - Wiley Online Library
… A new, alternative synthesis of 7 starts from commercially available ethyl cyclobutanecarboxylate (4), adopting a strategy previously developed for the synthesis of bicyclopropylidene (…
ME Jung, G Deng - The Journal of organic chemistry, 2012 - ACS Publications
… N-Bromosuccinimide (0.198 g, 1.1 mmol) and AIBN (8.0 mg, 0.05 mmol) were added to a solution of ethyl cyclobutanecarboxylate (0.12 mL, 0.885 mmol) in dry carbon tetrachloride (4.0 …
Number of citations: 17 pubs.acs.org
X Shang, ECBA Alegria, MFCG da Silva… - Journal of Inorganic …, 2012 - Elsevier
… Dibutyltin(IV) dichloride, dibutyltin(IV) and diphenyltin(IV) oxides, methyl cyclopropanecarboxylate, ethyl cyclobutanecarboxylate, methyl cyclopentanecarboxylate and methyl …
Number of citations: 18 www.sciencedirect.com
DS Connor - 1966 - search.proquest.com
… Methyl 3-(brom.omethyl)-3-ethyl-cyclobutanecarboxylate was prepared from malonic ester by a twelve step synthesis in 4 to 5% overall yield. Part of the route is similar to that used by …
Number of citations: 2 search.proquest.com
YJ Chen, TJ Hu, CG Feng, GQ Lin - Chemical Communications, 2015 - pubs.rsc.org
… esters are suitable precursors for the enantioselective synthesis of chiral cyclobutanes, which can be easily prepared via three steps from widely available ethyl cyclobutanecarboxylate, …
Number of citations: 29 pubs.rsc.org
PE Bender - 1969 - search.proquest.com
… structure (1) was accomplished by kishner" in 1910, who prepared cyclobutyldiphenylcarbinol (2) by the addition of phenylmagnesium iodide to ethyl cyclobutanecarboxylate, and …
Number of citations: 2 search.proquest.com

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